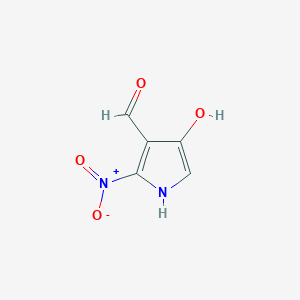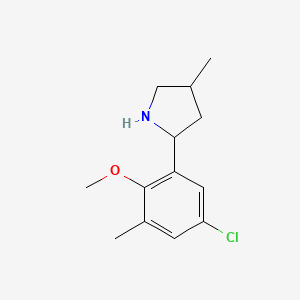![molecular formula C16H19N3O B12892730 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile CAS No. 919088-06-5](/img/structure/B12892730.png)
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile is a complex organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound includes a benzofuran ring, a piperazine moiety, and a nitrile group, which contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction.
Formation of the Carbonitrile Group: The nitrile group can be introduced through a cyanation reaction, where a suitable precursor, such as a halogenated benzofuran derivative, reacts with a cyanide source under appropriate conditions.
Industrial Production Methods
Industrial production of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction may yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antiviral, and antibacterial research.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Research: The compound’s reactivity and chemical properties make it a valuable tool for studying various chemical reactions and mechanisms.
Wirkmechanismus
The mechanism of action of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile: This compound shares the piperazine and nitrile moieties but has a different core structure.
Benzofuran Derivatives: Other benzofuran derivatives with similar biological activities include compounds with different substituents on the benzofuran ring.
Uniqueness
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile is unique due to its specific combination of a benzofuran ring, piperazine moiety, and nitrile group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and drug development .
Eigenschaften
CAS-Nummer |
919088-06-5 |
|---|---|
Molekularformel |
C16H19N3O |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-[2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C16H19N3O/c1-18-6-8-19(9-7-18)5-4-15-11-14-10-13(12-17)2-3-16(14)20-15/h2-3,10-11H,4-9H2,1H3 |
InChI-Schlüssel |
GEETYPDUNTWBKS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCC2=CC3=C(O2)C=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)
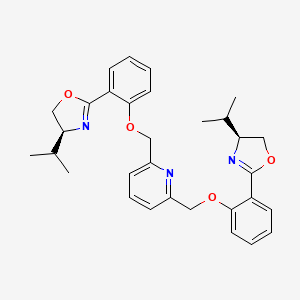
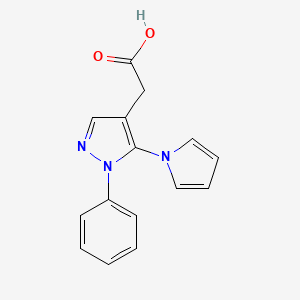
![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)
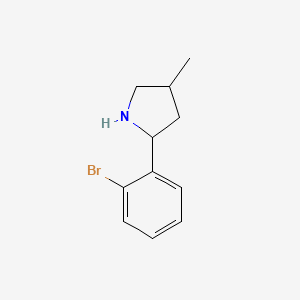
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)

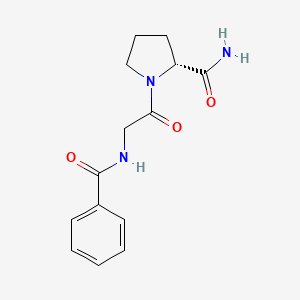
![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B12892705.png)
